molecular formula C15H15ClN2O3S2 B4433680 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine

1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B4433680
M. Wt: 370.9 g/mol
InChI Key: DKWRPRUCPUNKSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine involves several key steps, including acylation, sulfonation, and the use of piperazine as a core scaffold. A notable example involves the synthesis of related compounds where the nature of substituents on the phenyl ring attached to the piperazine influences their biological activity, highlighting the importance of the synthetic approach in determining the compound's properties (Romagnoli et al., 2008).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of similar compounds. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine reveals a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom, which may be analogous to the structural features of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine (Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine is influenced by its functional groups. For instance, the presence of the sulfonyl group can participate in sulfonation reactions, while the piperazine core may undergo nucleophilic substitution reactions. These reactions are crucial for further chemical modifications and the synthesis of derivatives with enhanced biological activities.

Physical Properties Analysis

The physical properties of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine, such as solubility, melting point, and crystalline structure, are essential for its formulation and application in drug development. While specific data on this compound might not be readily available, analogous compounds have been studied to understand these aspects better.

Chemical Properties Analysis

The chemical properties of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine, including its stability, reactivity, and interactions with biological targets, are fundamental for its application in medicinal chemistry. Research on similar compounds suggests that modifications to the piperazine ring or the substituents can significantly impact their affinity for biological receptors and overall activity (Borrmann et al., 2009).

properties

IUPAC Name

(4-chlorophenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-13-5-3-12(4-6-13)15(19)17-7-9-18(10-8-17)23(20,21)14-2-1-11-22-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWRPRUCPUNKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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